Argatroban is a synthetic direct thrombin inhibitor with a range of clinical applications, particularly in anticoagulant therapy. It has been extensively studied and used in various medical conditions, including heparin-induced thrombocytopenia (HIT), myocardial infarction, and thromboembolic disorders. Its unique properties, such as reversible inhibition of thrombin and the ability to inhibit both clot-bound and soluble thrombin, make it a valuable therapeutic agent in managing conditions associated with thrombosis12.
Argatroban-d3 is derived from Argatroban, which has the chemical formula and a molecular weight of approximately 508.64 g/mol . The compound is classified as an anticoagulant, functioning as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. The deuterated variant, Argatroban-d3, incorporates deuterium atoms, which can enhance its pharmacokinetic properties and stability during research applications.
The synthesis of Argatroban involves several steps that can utilize various methodologies. One prevalent method includes hydrogenation and reduction processes using palladium on carbon as a catalyst along with formic acid or sodium formate as hydrogen donors.
The molecular structure of Argatroban-d3 features a complex arrangement that includes a piperidine ring and a sulfonamide group. Its structural formula can be represented as follows:
The compound's mass spectrum shows significant peaks corresponding to its molecular weight, confirming its identity.
Argatroban-d3 participates in various chemical reactions typical of thrombin inhibitors. The primary reaction mechanism involves the reversible binding to thrombin's active site, inhibiting its enzymatic activity.
The mechanism of action for Argatroban-d3 revolves around its role as a direct thrombin inhibitor. It exerts anticoagulant effects by:
The bioavailability of Argatroban when administered intravenously is 100%, allowing for rapid therapeutic effects.
Argatroban-d3 exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems.
Argatroban-d3 serves several important functions in scientific research:
Argatroban-d3 is a deuterium-labeled analog of the direct thrombin inhibitor Argatroban (C23H36N6O5S), where three hydrogen atoms are replaced by deuterium atoms at the methyl group of the 3-methyltetrahydroquinoline ring. This isotopic substitution yields the molecular formula C23H33D3N6O5S and a molecular weight of 511.65 g/mol (versus 508.64 g/mol for unlabeled Argatroban) [1] [5]. The compound carries the CAS number 1356847-56-7 and is typically synthesized as a mixture of diastereomers due to the presence of four chiral centers inherited from the parent molecule [3] [8].
Structurally, Argatroban-d3 retains the core pharmacophore of Argatroban:
The deuterium atoms are incorporated at the C-3 methyl group of the tetrahydroquinoline ring, resulting in a CD3 (trideuteriomethyl) group instead of CH3. This modification minimally alters the molecule’s steric and electronic properties while significantly impacting its metabolic stability [1] [5]. The compound typically exists as a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, but exhibits limited water solubility [1].
Table 1: Key Structural and Chemical Properties of Argatroban-d3
Property | Specification |
---|---|
Molecular Formula | C23H33D3N6O5S |
Molecular Weight | 511.65 g/mol |
Exact Mass | 511.265 Da |
CAS Number | 1356847-56-7 |
Deuterated Positions | 3-methyl group of tetrahydroquinoline ring |
Stereochemistry | Mixture of diastereomers (65:35 R/S ratio) |
Storage Conditions | -20°C (powder); -80°C (solution) |
Deuterium labeling, as exemplified by Argatroban-d3, serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The kinetic isotope effect (KIE) arising from deuterium-carbon bonds (C-D) being stronger than carbon-hydrogen bonds (C-H) slows oxidative metabolism at the deuterated sites. This reduces metabolic degradation and extends the half-life of deuterated compounds, enabling more accurate tracking of drug disposition [1] [5].
In analytical chemistry, Argatroban-d3 functions primarily as an internal standard for mass spectrometry. Its near-identical chemical behavior to unlabeled Argatroban allows co-elution during chromatography, while the 3 Da mass difference enables clear differentiation in mass detectors. This dual compatibility eliminates quantification errors caused by matrix effects or instrument variability, improving measurement precision in biological samples like plasma, urine, and tissues [3] [5] [7]. Applications include:
The compound's utility extends to isotope dilution assays, where known quantities of Argatroban-d3 are spiked into samples to calculate native Argatroban concentrations through standard curves. This approach achieves detection sensitivity in the picomolar range and minimizes inter-assay variability by >30% compared to external calibration methods [3] [5].
Table 2: Analytical Applications of Argatroban-d3 in Pharmacological Research
Application | Technique | Key Advantage |
---|---|---|
Quantitative Bioanalysis | LC-MS/MS | Eliminates ion suppression effects |
Metabolite Profiling | High-Resolution MS | Distinguishes parent drug from metabolites |
Pharmacokinetic Studies | HPLC-UV with IS | Enhances accuracy in clearance calculations |
In Vitro Metabolism | Microsomal incubations | Tracks site-specific deuteration effects |
The development of Argatroban-d3 parallels the clinical adoption of Argatroban, first approved in Japan in 1990 for peripheral vascular diseases and later in the US (2000) for heparin-induced thrombocytopenia (HIT) [4] [9]. As therapeutic use expanded, researchers required precise analytical methods to:
Early metabolic studies revealed that Argatroban undergoes hepatic hydroxylation at the 3-methyltetrahydroquinoline ring—a primary site of oxidative deactivation [9]. Deuterating this methyl group (creating Argatroban-d3) exploited the KIE to retard this degradation, making the deuterated analogue ideal as a metabolic tracer [1]. By the early 2000s, Argatroban-d3 emerged as the gold-standard internal standard for Argatroban quantification, replacing structurally dissimilar analogues like hirudin derivatives that exhibited variable recovery during sample preparation [3] [5].
The synthesis of Argatroban-d3 typically involves deuterated building blocks such as 3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride, coupled to the L-arginine-piperidine backbone under stereocontrolled conditions [1]. Modern routes achieve isotopic purity >99% and diastereomeric ratios matching the parent drug (65:35 R/S), ensuring analytical reliability [3] [5].
Table 3: Historical Milestones in Argatroban and Deuterated Analog Development
Year | Event | Significance |
---|---|---|
1980s | Discovery of Argatroban as synthetic thrombin inhibitor | Provided alternative to heparin anticoagulants |
1990 | Approval in Japan for peripheral arterial occlusion | First clinical use of Argatroban |
1997 | Characterization of hepatic metabolism pathways | Identified 3-methyl oxidation as key clearance route |
2000 | US FDA approval for HIT treatment | Expanded global accessibility |
2002 | Introduction of Argatroban-d3 as internal standard | Enabled precise quantification in clinical trials |
2010s | Broad adoption in LC-MS/MS anticoagulant panels | Standardized therapeutic drug monitoring for HIT |
The deuterated analogue addresses critical limitations in thrombin inhibitor research, including the inability to distinguish exogenous vs. endogenous thrombin in complex matrices and the variable recovery of underivatized Argatroban during solid-phase extraction. By providing a chemically identical but mass-distinct reference, Argatroban-d3 has become indispensable for modern anticoagulant development [1] [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0